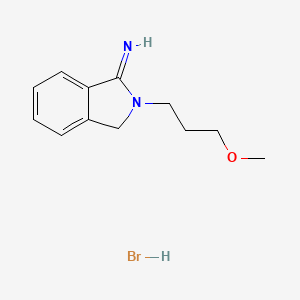

2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide” is a chemical compound that belongs to the class of isoindolin-1-imines . Isoindolin-1-imines have attracted considerable attention due to their significant therapeutic and biological activities .

Synthesis Analysis

The synthesis of isoindolin-1-imine derivatives, such as “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide”, can be achieved through a catalyst-free, one-pot method . This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . The reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields (90–98%) via easy purification .Molecular Structure Analysis

The molecular formula of “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide” is C12H17N2O . Its average mass is 205.276 Da and its monoisotopic mass is 205.133545 Da .Chemical Reactions Analysis

The synthesis of isoindolin-1-imine derivatives is based on nucleophilic addition reactions from the substrates and have adjacent substituted formyl or cyano groups in the benzene ring . These reactions often suffer from certain limitations with respect to yield, multistep strategies, or reaction conditions .科学研究应用

Catalyst-free Synthesis of Isoindolin-1-imine Derivatives

Isoindolin-1-imine derivatives, including 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide, can be synthesized via a catalyst-free, one-pot method. This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This efficient and convenient reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields .

SHP2 Inhibitor

The compound can serve as an inhibitor of SHP2, a protein tyrosine phosphatase also referred to as PTPN11, PTP-1D, or PTP-2C . SHP2 is a signaling molecule that regulates various cellular functions, including cell growth, differentiation, cell cycle, and oncogenic transformation . The compound can be used in the prevention or treatment of diseases associated with the abnormal activity of SHP2 .

Anti-Tobacco Mosaic Virus Agent

Isoindolin-1-imine derivatives have shown potential as anti-Tobacco Mosaic Virus (TMV) agents . These compounds can be used in the development of treatments for plant diseases caused by TMV .

Antibacterial Agent

Isoindolin-1-imine derivatives have been found in sun-cured tobacco and have shown antibacterial properties . These compounds can potentially be used in the development of new antibacterial agents .

作用机制

Target of Action

Isoindolines, a family of compounds to which this compound belongs, have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including motor control, reward, and reinforcement.

Mode of Action

Isoindolines are known to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

Given its potential interaction with the dopamine receptor d2, it may influence the dopaminergic signaling pathway . This pathway plays a critical role in various neurological processes, and its dysregulation is associated with several neurological disorders, including Parkinson’s disease and schizophrenia.

Pharmacokinetics

Isoindolines were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

未来方向

The development of novel and simple methods for the synthesis of isoindolin-1-imine analogs, like “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide”, is still a focus of research due to their potential biological activities . Future research may explore other substrates for multi-component reactions for the synthesis of isoindolin-1-imine analogs .

属性

IUPAC Name |

2-(3-methoxypropyl)-3H-isoindol-1-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.BrH/c1-15-8-4-7-14-9-10-5-2-3-6-11(10)12(14)13;/h2-3,5-6,13H,4,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAJWDGMOYHSSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2=CC=CC=C2C1=N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)

![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)

![N-cyclohexyl-1-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2951582.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)

![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2951591.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)